(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one
Brand Name: Vulcanchem
CAS No.: 899588-25-1
VCID: VC2396129
InChI: InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2/b15-8+
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N
Molecular Formula: C21H17NO
Molecular Weight: 299.4 g/mol

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one

CAS No.: 899588-25-1

Cat. No.: VC2396129

Molecular Formula: C21H17NO

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one - 899588-25-1

Specification

CAS No. 899588-25-1
Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
IUPAC Name (E)-1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2/b15-8+
Standard InChI Key XYOWXAVBJRMQHW-OVCLIPMQSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator